1-(Methoxymethyl)cyclopent-3-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

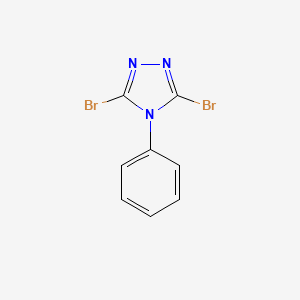

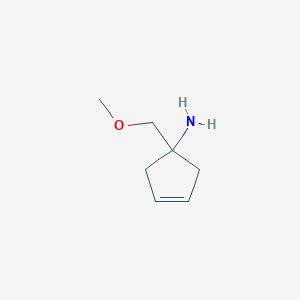

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a chemical compound with the molecular formula C7H13NO .

Molecular Structure Analysis

The molecular structure of “1-(Methoxymethyl)cyclopent-3-en-1-amine” can be represented by the InChI code: 1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 .Physical And Chemical Properties Analysis

“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a liquid at room temperature . It has a molecular weight of 142.2 .Aplicaciones Científicas De Investigación

Substance P (NK1) Receptor Antagonism

CP-96,345, a compound structurally related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, is a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibits the binding of substance P and acts as a selective NK1 antagonist, offering potential for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Attachment of Sugars to Proteins

2-Imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), which may incorporate elements similar to 1-(Methoxymethyl)cyclopent-3-en-1-amine, have been developed for attaching sugars to proteins. These IME-thioglycosides react readily with simple amines, amino acids, and proteins without compromising the activity of the proteins, representing a valuable tool for biochemical applications (Lee, Stowell & Krantz, 1976).

Enantioselective Organocatalysis

The enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones, closely related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, has been reported. This process utilizes N-methoxy amide as the nitrogen source and achieves the synthesis of enantioenriched chiral cyclopentenyl amines, which are valuable in medicinal chemistry (Liang et al., 2019).

Enhanced Lipase-Catalyzed N-Acylation

Research into the molecular basis for enhanced lipase-catalyzed N-acylation of 1-phenylethanamine using methoxyacetate revealed insights that could be applied to the study of similar compounds like 1-(Methoxymethyl)cyclopent-3-en-1-amine. This research provides a better understanding of enzymatic reactions involving similar amines (Cammenberg, Hult & Park, 2006).

Kinetics of Reactions with Alicyclic Amines

The kinetic study of reactions between thionocarbonates and alicyclic amines, which may be structurally related to 1-(Methoxymethyl)cyclopent-3-en-1-amine, contributes to a deeper understanding of the reaction mechanisms and dynamics in organic synthesis (Castro et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

1-(methoxymethyl)cyclopent-3-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOVOCFIFMBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)cyclopent-3-en-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)

![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)